((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15985598
InChI: InChI=1S/C11H15NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-,11+/m1/s1
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol

CAS No.:

Cat. No.: VC15985598

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name [(1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl]methanol
Standard InChI InChI=1S/C11H15NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-,11+/m1/s1
Standard InChI Key TUXJNNNBUMTWCS-MNOVXSKESA-N
Isomeric SMILES C1[C@@H]([C@@]1(CN)C2=CC=CC=C2)CO
Canonical SMILES C1C(C1(CN)C2=CC=CC=C2)CO

Introduction

Chemical Identity and Structural Properties

((1S,2R)-2-(Aminomethyl)-2-phenylcyclopropyl)methanol is a bicyclic compound characterized by a strained cyclopropane ring bearing three substituents: a phenyl group, an aminomethyl (-CH2NH2) group, and a hydroxymethyl (-CH2OH) group. Its stereochemistry, defined by the (1S,2R) configuration, plays a critical role in its physicochemical and biological behavior.

Molecular Formula and Key Descriptors

PropertyValue
IUPAC Name((1S,2R)-2-(Aminomethyl)-2-phenylcyclopropyl)methanol
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Canonical SMILESC1C@HCO
InChI KeyDerived computationally
PubChem CIDNot yet assigned

The compound’s strained cyclopropane ring introduces significant torsional energy, influencing its reactivity and stability. The phenyl group enables π-π stacking interactions, while the aminomethyl and hydroxymethyl groups facilitate hydrogen bonding with biological targets .

Synthesis and Stereochemical Control

The synthesis of ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol requires precise stereochemical control due to the cyclopropane ring’s inherent strain. Recent methodologies adapt strategies from related cyclopropane derivatives, such as [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol and (1S,2R)-2-phenylcyclopropylmethanol .

Key Synthetic Routes

  • Epoxide Ring-Opening Approach:

    • A patent (WO2014203277A2) describes a one-pot synthesis for a structurally related compound, (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide . This method involves:

      • Reacting 2-phenylacetonitrile with (R)-epichlorohydrin to form a cyano intermediate.

      • Hydrolysis with sodium hydroxide to yield a bicyclic lactone.

      • Ring-opening with diethylamine and subsequent mesylation to introduce the aminomethyl group.

    • Adapting this protocol by replacing diethylamine with ammonia could yield the target compound’s primary amine .

  • Chiral Auxiliary-Mediated Cyclization:

    • Enantioselective cyclopropanation using transition metal catalysts (e.g., rhodium or copper) has been employed for analogous compounds. For example, [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol is synthesized via asymmetric Simmons-Smith reactions, followed by oxidation and reduction steps.

Challenges in Synthesis

  • Steric Hindrance: The bulky phenyl and aminomethyl groups complicate ring-closing reactions.

  • Racemization Risk: High-energy intermediates may lead to loss of stereochemical integrity, necessitating low-temperature conditions .

  • Functional Group Compatibility: Simultaneous protection of the amine and alcohol groups is often required to prevent side reactions .

Biological Activity and Mechanistic Insights

The compound’s biological potential stems from its ability to interact with proteins and nucleic acids via hydrogen bonding and hydrophobic interactions.

Molecular Targets

  • Neurotransmitter Receptors: The aminomethyl group may mimic endogenous amines (e.g., dopamine, serotonin), enabling binding to G protein-coupled receptors.

  • Enzyme Inhibition: The cyclopropane ring’s rigidity could stabilize transition states in enzymatic reactions, as seen in protease inhibitors.

Therapeutic Applications

ApplicationMechanismSupporting Evidence
Neurodegenerative DiseasesModulating amyloid-β aggregationAnalogous hydroxymethyl derivatives show anti-aggregation effects.
Cancer TherapyKinase inhibition via π-π stackingCyclopropane-based kinase inhibitors are documented.
Antibacterial AgentsDisrupting cell wall synthesisPrimary amines exhibit bactericidal activity .

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound remain limited, predictions based on structural analogs provide preliminary insights:

Predicted Properties

PropertyValueBasis
LogP1.8–2.2Similar to and
Water SolubilityLow (0.1–1 mg/mL)Hydrophobic cyclopropane
pKa (Amine)~9.5Typical for primary amines

ADME Profile

  • Absorption: Moderate permeability due to hydrogen-bonding groups.

  • Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes.

  • Excretion: Renal clearance predicted, subject to glucuronidation.

Future Directions and Challenges

Research Priorities

  • Synthetic Optimization: Developing catalytic asymmetric methods to improve yield and enantiomeric excess.

  • Biological Screening: Evaluating efficacy in models of Alzheimer’s disease, oncology, and infectious diseases.

  • Toxicology Studies: Assessing acute and chronic toxicity profiles.

Industrial Scalability

  • Continuous-flow reactors, as used for [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol, could enhance scalability.

  • Green chemistry principles (e.g., solvent recycling) may reduce environmental impact.

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